molecular formula C16H16O4 B443478 Methyl 4-[(2-methoxyphenoxy)methyl]benzoate CAS No. 438472-60-7

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate

Cat. No.: B443478
CAS No.: 438472-60-7
M. Wt: 272.29g/mol
InChI Key: QMHNIUDMRIFIIJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is a synthetic organic compound belonging to the class of benzoate esters. This high-purity reagent serves as a valuable chemical intermediate and building block in research applications, particularly in medicinal chemistry and materials science. Its structure, featuring a benzoate core linked to a 2-methoxyphenoxy moiety, makes it a versatile precursor for the synthesis of more complex molecules, such as pharmaceutical candidates and functional polymers. Researchers utilize this compound to develop novel substances with potential biological activity. As a derivative of methyl benzoate, it shares characteristics typical of esters, which are often used in perfumery and as solvents . Strictly for Research Use Only. Not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-11-12-7-9-13(10-8-12)16(17)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHNIUDMRIFIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as methanol or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Key Synthetic Pathways

Reagent Reaction Type Product
Potassium permanganateOxidation4-[(2-methoxyphenoxy)methyl]benzoic acid
Lithium aluminum hydrideReduction4-[(2-methoxyphenoxy)methyl]benzyl alcohol
Sodium methoxideNucleophilic substitutionVarious substituted benzoates

Chemistry

In the field of chemistry, methyl 4-[(2-methoxyphenoxy)methyl]benzoate is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex molecules .

Biology

The compound has been employed in biological studies, particularly in enzyme inhibition and protein-ligand interaction research. Its methoxyphenoxy group contributes to its ability to interact with biological targets, influencing enzyme activity and potentially modulating metabolic pathways .

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as a pharmaceutical intermediate. Its structural properties suggest that it may play a role in drug design aimed at enhancing efficacy while minimizing side effects .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical properties facilitate its application in creating advanced materials with specific performance characteristics .

Case Studies

  • Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
  • Drug Development : A study focused on synthesizing derivatives of this compound for use as anti-inflammatory agents showed promising results in preclinical models .
  • Material Science : The compound has been explored for its use in developing coatings that exhibit improved durability and resistance to environmental factors, showcasing its versatility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ester Group Variations

The ester group in the benzoate core is a critical site for modification. Key analogs include:

Compound Name Substituent on Benzoate Core Molecular Formula Key Properties/Applications Reference
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate Methyl ester C₁₇H₁₆O₅ Intermediate for sulfinyl-benzimidazoles
4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate 4-Nitrophenyl ester C₂₁H₁₇NO₆ Higher polarity due to nitro group; used in crystallography studies
Benzyl 4-[(2-methoxyphenoxy)methyl]benzoate Benzyl ester C₂₂H₂₀O₄ Enhanced lipophilicity; potential prodrug candidate
  • Impact of Ester Groups :
    • The methyl ester (target compound) offers balance between solubility and reactivity, facilitating further derivatization .
    • The 4-nitrophenyl ester increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
    • Benzyl esters improve membrane permeability, critical for bioactive molecules .

Functionalization of the Benzyl Bridge

The (2-methoxyphenoxy)methyl group can be replaced with other aromatic or heterocyclic systems:

  • Sulfinyl-Benzimidazole Derivatives: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole:
  • Retains the 2-methoxyphenoxy motif but introduces a sulfinyl-benzimidazole moiety.
  • Quinoline-Piperazine Derivatives: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1):
  • Replaces the (2-methoxyphenoxy)methyl group with a quinoline-piperazine system.
  • Shows enhanced binding to kinase targets due to planar quinoline structure .

Substituent Effects on Bioactivity

  • Carbamoylamino Derivatives: Methyl 4-(carbamoylamino)benzoate:
  • Lacks the 2-methoxyphenoxy group but includes a urea linkage.
  • Demonstrates inhibitory activity against aquaporin-3/7, highlighting the role of hydrogen-bonding groups .
  • Amide-Linked Analogs :
    • Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) :
  • Incorporates chlorophenyl-urea and acetamido groups.
  • Improved HDAC inhibition compared to parent benzoates .

Biological Activity

Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, with the molecular formula C16H16O4, is an organic compound known for its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a methoxyphenoxy group that enhances its solubility and reactivity. The compound's structural uniqueness contributes to its interactions with biological targets, influencing various biochemical pathways.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a catalyst under reflux conditions. Common solvents used include methanol or ethanol, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzoates possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can be beneficial in developing anti-inflammatory drugs .

Case Studies

  • Enzymatic Studies : A study evaluated the inhibitory effects of this compound on COX-2 activity. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced lipid peroxidation and increased the levels of endogenous antioxidants in cellular models exposed to oxidative stress .
  • Pharmacological Applications : Research has explored the use of this compound as a lead structure for developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties and low toxicity in preliminary studies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(2-formylphenoxy)benzoateStructureModerate COX inhibition
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoateStructureStrong antioxidant properties
Methyl 4-(hydroxymethyl)benzoateStructureMinimal anti-inflammatory effects

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